

6-ethoxypyridine-2-carbaldehyde spectroscopic data

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Compound of Interest

Compound Name: **6-Ethoxypyridine-2-carbaldehyde**

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An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Ethoxypyridine-2-carbaldehyde**

Abstract

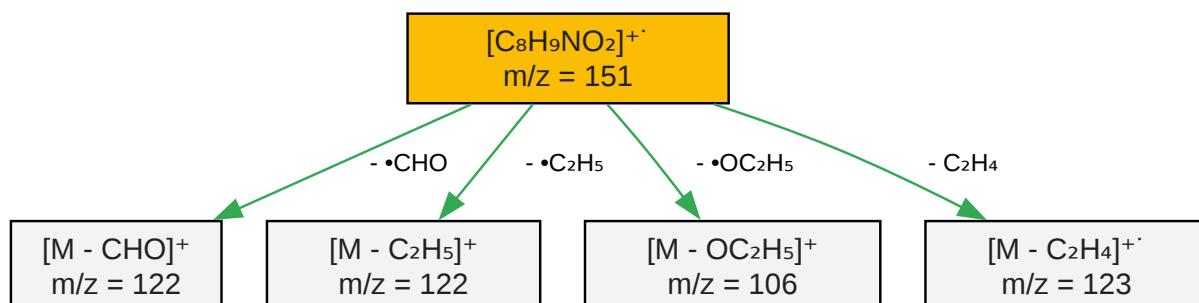
This technical guide provides a comprehensive analysis of the spectroscopic profile of **6-ethoxypyridine-2-carbaldehyde** ($C_8H_9NO_2$), a heterocyclic building block of interest in pharmaceutical and materials science research. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering an in-depth interpretation grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causal relationships between the molecule's structure—specifically the interplay between the pyridine ring, the electron-withdrawing aldehyde, and the electron-donating ethoxy group—and its characteristic spectral signatures. This guide includes detailed, field-proven protocols for data acquisition and presents predicted data in a structured format to serve as a reliable reference for researchers in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Implications

The chemical structure of **6-ethoxypyridine-2-carbaldehyde** is foundational to understanding its spectroscopic output. The molecule consists of a pyridine ring substituted at the 2-position with a carbaldehyde group and at the 6-position with an ethoxy group.

- Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom is electronegative, influencing the electron density distribution and thus the chemical shifts of the ring protons and carbons.[1][2]
- Carbaldehyde Group (-CHO): An electron-withdrawing group that strongly deshields the adjacent proton and carbon atoms. Its carbonyl (C=O) bond provides a highly characteristic signal in IR spectroscopy.[3]
- Ethoxy Group (-OCH₂CH₃): An electron-donating group that increases electron density on the ring, particularly at the ortho and para positions, leading to shielding effects observed in NMR spectroscopy.

The relative positions of these functional groups dictate the electronic environment of each atom, leading to a unique and predictable spectroscopic fingerprint.



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References

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